molecular formula C15H17NO2S B8289680 4'-(Isopropylsulfonyl)biphenyl-2-amine

4'-(Isopropylsulfonyl)biphenyl-2-amine

Cat. No. B8289680
M. Wt: 275.4 g/mol
InChI Key: CYICWIRNANKFRP-UHFFFAOYSA-N
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Patent
US08211904B2

Procedure details

To a solution of 2-bromoaniline (1.51 g, 8.78 mmol) in a mixture of benzene (58 mL), H2O (23 mL) and ethanol (3 mL) was added 4-(isopropylsulfonylphenyl)boronic acid (3.00 g, 13.2 mmol) followed by tetrakis(triphenylphoshine) palladium(0) (1.01 g, 0.88 mmol). After stirring 85° C. for 48 h the reaction mixture was poured into H2O (500 mL), extracted with chloroform (three times), dried over MgSO4 and concentrated under vacuum. Purification by silica gel chromatography (20% EtOAc/hexanes—40% EtOAc/hexanes) afforded the desired product.
Quantity
1.51 g
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
58 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis(triphenylphoshine) palladium(0)
Quantity
1.01 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].O.C(O)C.B(O)(O)[C:14]1[CH:19]=[CH:18][C:17]([S:20]([CH:23]([CH3:25])[CH3:24])(=[O:22])=[O:21])=[CH:16][CH:15]=1>C1C=CC=CC=1>[CH:23]([S:20]([C:17]1[CH:18]=[CH:19][C:14]([C:2]2[C:3]([NH2:4])=[CH:5][CH:6]=[CH:7][CH:8]=2)=[CH:15][CH:16]=1)(=[O:21])=[O:22])([CH3:25])[CH3:24]

Inputs

Step One
Name
Quantity
1.51 g
Type
reactant
Smiles
BrC1=C(N)C=CC=C1
Name
Quantity
23 mL
Type
reactant
Smiles
O
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
58 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
B(C1=CC=C(C=C1)S(=O)(=O)C(C)C)(O)O
Step Three
Name
tetrakis(triphenylphoshine) palladium(0)
Quantity
1.01 g
Type
reactant
Smiles
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
After stirring 85° C. for 48 h the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (three times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (20% EtOAc/hexanes—40% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C)(C)S(=O)(=O)C1=CC=C(C=C1)C=1C(=CC=CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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